molecular formula C11H11BrFNO3S B1403381 1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one CAS No. 1224592-09-9

1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one

Cat. No. B1403381
CAS RN: 1224592-09-9
M. Wt: 336.18 g/mol
InChI Key: QAIVJVPBCWEWHZ-UHFFFAOYSA-N
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Description

“1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one” is a chemical compound . It has a molecular formula of C11H11BrFNO3S . The compound is related to 1-(4-fluorophenyl)piperidin-4-one and 1-(4-bromo-2-fluorophenyl)piperidin-2-one .

Scientific Research Applications

Synthesis of Biologically Active Compounds

1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one serves as a critical intermediate in synthesizing a wide range of biologically active compounds. For example, it has been utilized in the synthesis of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides, which were further evaluated for their biological activities, including enzyme inhibition properties. These compounds showed potential interactions with specific amino acid residues, highlighting their significance in medicinal chemistry and drug development (Khalid et al., 2016).

Antimicrobial Applications

Compounds synthesized using 1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one have been explored for their antimicrobial properties. For instance, derivatives such as 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine showed significant potency against bacterial and fungal pathogens affecting agricultural crops, particularly tomatoes. These findings suggest the compound's utility in developing new antimicrobial agents to combat plant diseases (Vinaya et al., 2009).

Anticancer Research

The compound has been part of the synthesis route for piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, which were evaluated as potential anticancer agents. These compounds demonstrated significant inhibitory activities against cancer cell lines, underscoring the importance of 1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one in the synthesis of novel anticancer drugs (Rehman et al., 2018).

Role in Enantioselective Synthesis

The compound has been implicated in enantioselective synthesis processes, providing a pathway to obtain highly substituted piperidine derivatives with significant stereochemical control. This aspect is crucial for synthesizing chiral molecules that play a vital role in pharmaceuticals (Reynoso‐Paz et al., 2001).

Solid-phase Synthesis Applications

In solid-phase synthesis, 1-((4-Bromo-2-fluorophenyl)sulfonyl)piperidin-4-one derivatives have been employed as precursors for substituted divinyl ketones, facilitating the construction of diverse piperidin-4-one derivatives. This method showcases the compound's versatility in facilitating efficient and novel synthetic routes on solid support (Barco et al., 1998).

properties

IUPAC Name

1-(4-bromo-2-fluorophenyl)sulfonylpiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrFNO3S/c12-8-1-2-11(10(13)7-8)18(16,17)14-5-3-9(15)4-6-14/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAIVJVPBCWEWHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)S(=O)(=O)C2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrFNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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